molecular formula C8H15NO3 B8806027 Ethyl 4-hydroxypiperidine-4-carboxylate

Ethyl 4-hydroxypiperidine-4-carboxylate

Cat. No. B8806027
M. Wt: 173.21 g/mol
InChI Key: WEJQDOQJHKHPNU-UHFFFAOYSA-N
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Patent
US06576627B1

Procedure details

The 4-hydroxypiperidine-4-carboxylic acid (118 mg) obtained in the step (a) of Example 68 was dissolved in 1 N hydrochloric acid/ethanol (5 ml) solution, and the resulting solution was stirred at room temperature for 17 hours and then under reflux for 6 hours. The reaction mixture was concentrated to obtain crude ethyl 4-hydroxypiperidine-4-carboxylate. This crude ethyl 4-hydroxypiperidine-4-carboxylate was used in the following reaction without purification.
Quantity
118 mg
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl.[CH2:12](O)[CH3:13]>>[OH:1][C:2]1([C:8]([O:10][CH2:12][CH3:13])=[O:9])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
118 mg
Type
reactant
Smiles
OC1(CCNCC1)C(=O)O
Step Two
Name
hydrochloric acid ethanol
Quantity
5 mL
Type
reactant
Smiles
Cl.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OC1(CCNCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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